molecular formula C15H17N5O B7548299 N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B7548299
M. Wt: 283.33 g/mol
InChI Key: DFAVJEXJYJYTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, commonly known as EDTP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazolopyrimidine derivatives and has been shown to exhibit unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of EDTP involves the inhibition of various enzymes, including tyrosine kinase and phosphodiesterase. This inhibition leads to the suppression of cell proliferation and angiogenesis, which are critical processes in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects
EDTP has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, EDTP has been shown to exhibit antioxidant and anti-inflammatory properties. These properties make EDTP a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDTP in lab experiments is its high potency and selectivity. EDTP has been shown to exhibit potent inhibitory activity against several enzymes, making it an ideal candidate for the development of new drugs. However, one of the limitations of using EDTP in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of EDTP in vivo.

Future Directions

There are several future directions for research on EDTP. One of the most promising areas of research is the development of new drugs for the treatment of cancer and other diseases. EDTP has been shown to exhibit potent inhibitory activity against several enzymes involved in the pathogenesis of cancer, making it a promising candidate for the development of new drugs. Other future directions for research on EDTP include the study of its potential applications in the treatment of neurodegenerative diseases and the development of new methods for synthesizing EDTP and its derivatives.
Conclusion
In conclusion, EDTP is a chemical compound with potential applications in scientific research. Its unique biochemical and physiological properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of EDTP in vivo and to explore its potential applications in the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

The synthesis of EDTP involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2,4-pentanedione in the presence of sodium ethoxide to form a chalcone intermediate. The chalcone intermediate is then reacted with hydrazine hydrate and triethylorthoformate to yield the desired product, EDTP.

Scientific Research Applications

EDTP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. EDTP has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosine kinase and phosphodiesterase, which are involved in the pathogenesis of cancer and other diseases.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-4-21-13-7-5-12(6-8-13)18-14-9-10(2)16-15-17-11(3)19-20(14)15/h5-9,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAVJEXJYJYTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=NC(=NN23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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